molecular formula C8H5F3N2 B1412054 3-(Trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227490-44-9

3-(Trifluoromethyl)pyridine-4-acetonitrile

Cat. No. B1412054
M. Wt: 186.13 g/mol
InChI Key: XKGKACDGAMSOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)pyridine-4-acetonitrile involves several steps. One approach is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Additionally, similar reaction conditions can be applied to 2- or 4-picoline to obtain this compound .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pyridine-4-acetonitrile consists of a pyridine ring with a trifluoromethyl group (CF₃) attached at the 3-position. The fluorine atoms contribute to its unique physicochemical properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving the trifluoromethyl group. Its reactivity is influenced by the presence of fluorine atoms and the pyridine moiety .


Physical And Chemical Properties Analysis

  • Vapor–Phase Reaction : Relevant for its synthesis .

Safety And Hazards

Safety data sheets indicate that this compound may pose certain risks. For detailed safety information, refer to the provided safety data sheet .

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Safety Data Sheet for 3-(Trifluoromethyl)pyridine-4-acetonitrile. View here

properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-13-4-2-6(7)1-3-12/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGKACDGAMSOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-4-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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